molecular formula C15H19BrF3N5O B10970761 2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanamide

2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanamide

Cat. No.: B10970761
M. Wt: 422.24 g/mol
InChI Key: CNCWACWPYCVMNN-UHFFFAOYSA-N
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Description

2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanamide is a complex organic compound that features a pyrazole ring substituted with bromine, methyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of these methods is crucial for producing the compound in large quantities for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or ethers .

Scientific Research Applications

2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanamide involves its interaction with specific molecular targets. The trifluoromethyl group, for example, can enhance the compound’s binding affinity to certain enzymes or receptors. The bromine and methyl groups may also play a role in modulating the compound’s activity by affecting its electronic and steric properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanamide lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H19BrF3N5O

Molecular Weight

422.24 g/mol

IUPAC Name

2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(1-ethyl-3,5-dimethylpyrazol-4-yl)propanamide

InChI

InChI=1S/C15H19BrF3N5O/c1-6-23-9(4)12(7(2)21-23)20-14(25)10(5)24-8(3)11(16)13(22-24)15(17,18)19/h10H,6H2,1-5H3,(H,20,25)

InChI Key

CNCWACWPYCVMNN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)NC(=O)C(C)N2C(=C(C(=N2)C(F)(F)F)Br)C)C

Origin of Product

United States

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